Journal Name:Energy Advances
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A rapid lithium-ion cathode discovery pipeline and its exemplary application†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00397C
As Li-metal anodes become more readily available, next-gen Li-ion battery cathodes are no longer required to contain Li in their as-synthesized state, vastly expanding the materials search space. In order to identify potential cathode materials that do not necessarily contain Li in their native state, we here develop a computational screening pipeline for rapid cathode discovery. This pipeline operates on any database of inorganic materials without a priori information on Li sites and performs screening based on computed voltage, capacity from sequential insertions of Li ions and most importantly, mobility built upon the graph-based migration network obtained through site connectivity. A preliminary application of the pipeline was carried out on a subset of the materials project database, and one particular polymorph of MnP2O7 is shown here as an example of a new candidate compound which completed the pipeline and was selected for further, detailed analysis. The compound is shown to present a 2D ion migration topology, consisting of two separate intercalation pathways where the corresponding energy landscapes are calculated with the nudged-elastic band formalism. Acceptable energy barriers are found in the dilute (highly charged) limit, however the material is expected to exhibit slower kinetics in the vacancy (highly discharged) limit.
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Performance evaluation of lithium metal rechargeable batteries with a lithium excess cation-disordered rocksalt based positive electrode under high mass loading and lean electrolyte conditions†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00281K
Although lithium excess cation-disordered rock salt (DRX) metal oxides have been identified as promising candidates for positive-electrode materials, their actual potential remains unclear because previous studies have used inappropriate technological parameters, such as low mass loadings or excessive amounts of electrolyte. In this study, Li2RuO3/Li2SO4 was selected as the model DRX material, and its performance was investigated under cell-level high-energy-density conditions. A highly-mass-loaded positive electrode (30 mg cm−2) with an active material ratio exceeding 96% was fabricated by suppression of the gelation of slurry solution during the electrode preparation process, which is achieved by proper control of the particle size of Li2RuO3/Li2SO4. Notably, using a protected lithium metal electrode setup, superior capacity of the Li2RuO3/Li2SO4 electrode over 180 mA h g−1 was achieved over the 80th cycle under high mass loading and lean electrolyte conditions. The results obtained in the present study reveal the potential of the DRX based positive electrode for realizing superior performance even under practical cell conditions.
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Nitrogen-doped hierarchically porous carbons for non-alkaline Zn–air battery cathodes†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00560G
Non-alkaline Zn–air batteries (ZABs) attract great attention because they can potentially combine high energy density, safety, and low cost. However, cathodes for non-alkaline ZABs are underdeveloped and suffer from poor charge–discharge kinetics. Here we study N-doped hierarchically porous carbons, which are synthesized using a self-templating approach, as catalytic scaffolds for oxygen reduction and oxygen evolution reactions (ORR and OER) in near-neutral media. Interestingly, although nitrogen doping does not improve the OER performance or carbon corrosion rate during the OER, it leads to a significant boost of the ORR kinetics in non-alkaline ZABs. Specifically, the reported N-doped hierarchically porous carbons outperform their nitrogen-free hierarchically porous analog, as well as the best commercially available nitrogen-free carbons. These results show that N-doped carbons can serve as promising support materials for non-alkaline ZABs.
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Boosting interlayer charge transfer in polymeric carbon nitride by Mo ions for efficient photocatalytic H2 evolution†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00485F
Tuning the band structure by doping metal elements is an effective way to boost charge transfer and thus improve the photocatalytic activity of polymeric carbon nitride (CN). Herein, Mo-doped carbon nitride (Mo–CN) was prepared by calcining melamine, cyanuric acid and sodium molybdate at elevated temperature. Under visible light at λ ≥ 420 nm, the optimal hydrogen production rate of 3Mo–CN reaches 16.7 μmol h−1, about eight times that of pristine CN. Experimental results demonstrate that Mo doping reduces the band gap, increases the specific surface area, extends the visible light harvesting range, and enhances the separation and transfer of photogenerated carriers. Theoretical simulation verifies that the intercalated Mo acts as a bridging channel for interlayer charge transfer, increases the intramolecular electron transition distance (Dct) and charge transfer quantity, and enhances the localization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). All these factors are interwoven to contribute to the enhanced photocatalytic performance of polymeric carbon nitride.
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Three-dimensional N, P, and O tri-doped porous carbon for multifunctional electrocatalytic reactions†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00493G
With the gradual development of renewable energy technologies, developing metal-free carbon materials has attracted more attention as a new category of multifunctional electrocatalysts. Along with the deepening of the comprehension of the electrocatalytic nature, the electrocatalytic performance of carbon catalysts could be greatly regulated by embellishing with foreign atoms and pores. Herein, we synthesized a three dimensional N, P, O co-doped carbon framework (3D-NPOC) by using a simple annealing treatment with tannic acid as a precursor. Benefitting from the electronic structure optimization effect of foreign atoms and accelerated electrolyte transfer and gas diffusion derived from the interconnected 3D porous nanostructures, the obtained 3D-NPOC showed a relatively high ORR half-wave potential that is on a par with those of commercial Pt/C, delivered a comparable OER performance to IrO2, especially under high current densities, and also showcased comparatively good HER properties. More importantly, the obtained catalyst-based zinc–air batteries exhibited a comparable performance to Pt/C‖IrO2-based batteries.
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Carbon spheres with catalytic silver centres as selenium hosts for stable lithium–selenium batteries†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00487B
In the quest to develop next-generation lithium batteries to meet the expansive consumer energy demands, batteries based on conversion chemistry are explored. Selenium cathodes have recently gained attention due to their high conductivity and volumetric capacity compared to the existing sulfur-based cathodes. The practical implementation of lithium–selenium batteries is often hindered by the rapid capacity fading due to the poor electronic contact and the shuttle effect caused by polyselenides. By encapsulating selenium in conducting cavities and using a suitable catalyst, we can mitigate the effect of polyselenide shuttling. Herein, we demonstrate a facile strategy to synthesise carbon sphere reactors loaded with catalytically active silver nanoparticles at the centre that act as efficient selenium hosts for Li–Se batteries. Selenium-encapsulated carbon spheres are prepared by a simple microwave synthesis method followed by carbonization and selenisation. The role of these catalytic nanoreactor centres in improving the capacity, cycling stability, and rate capability of Li–Se batteries is thoroughly investigated. The improved discharge capacity and the excellent cycling stability (249 mA h g−1 at 1C rate for 1000 cycles) are accounted for by the successful immobilization of selenides and polyselenides within the porous structure of the carbon spheres triggered by the silver catalyst.
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An aqueous polysulfide redox flow battery with a semi-fluorinated cation exchange membrane†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00509G
The vast availability and environmental benignity of polysulfide–ferricyanide redox flow batteries (PSFRFBs) have attracted much deserving attention. However, the commercial scalability of polysulfide-based batteries is hindered by the expensive commercial ion exchange membrane and also the sluggish kinetics of polysulfide. Herein, we report an economically viable, thermally annealed PVDF-co-HFP-based cation exchange membrane (T-CEM). Thermal densification of the membrane mitigated the cross-contamination of polysulfide and ferro/ferri species across the membrane, whereas controlled sulfonation allowed smooth conduction of charge carriers. The diffusion coefficient values were 4.57 × 10−11 and 3.05 × 10−12 dm2 s−1 for polysulfide and ferricyanide, respectively, better than those of commercial separators. The polarization curve experiment depicted a power density of 220 mW cm−2 at 400 mA cm−2 current density. The flow battery exhibited capacity retention of 88% with average capacity decay of 0.12% per cycle, 99.4% coulombic efficiency and 63.0% energy efficiency over 250 uninterrupted charge/discharge cycles at 40 mA cm−2 current density, and the long durability characteristic revealed high efficacy and the best usability in PSFRFBs. Furthermore, the facile densification strategy demonstrated in this work can be employed to fabricate better ion exchange membranes for energy device applications and separation/purification.
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Charge storage kinetics of interconnected MnO2 nano-needles/reduced graphene oxide composite for high energy density quasi-solid-state sodium ion asymmetric supercapacitor†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00469D
In this study, a facile synthesis route for preparing manganese dioxide (MnO2) with unique nano-needle morphology and its nanocomposite with reduced graphene oxide (MnO2–rGO) for high energy density quasi-solid-state asymmetric supercapacitor (ASC) application is reported. Morphological characterizations indicate that the MnO2 nano-needles are uniformly decorated on rGO sheets, creating an interconnected structure with rGO. The MnO2–rGO nanocomposite shows good pseudocapacitive electrochemical behavior in a potential domain from 0 to 1.0 V. The detailed analysis of the cyclic voltammetry (CV) profiles of the rGO and MnO2–rGO electrodes indicate that their sodium ion storage kinetics are based on ideal capacitive-controlled and pseudocapacitive (capacitive and diffusive) controlled processes, respectively. Furthermore, a quasi-solid-state ASC device is constructed by employing the MnO2–rGO nanocomposite and rGO as the positive and negative electrodes, respectively. The fabricated ASC (rGO‖MnO2–rGO) device operates within the wide cell potential range from 0 to 1.8 V and possesses the highest capacitance of 216 F g−1, at the current density of 1 A g−1, which is superior to that of the recently reported literatures. The ASC (rGO‖MnO2–rGO) device displays an energy density of 24.25 W h kg−1 at corresponding power density of 900 W kg−1 along with significant cycle stability over the 6000 cycles. Thus, the morphological design of an advanced electrode material to boost the capacitance and potential window with the polymer gel electrolyte will aid in the fabrication of high energy density storage devices.
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An aromatic ionomer in the anode catalyst layer improves the start-up durability of polymer electrolyte fuel cells†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D1YA00024A
A sulfonated polyphenylene ionomer (SPP-QP) was used as a catalyst layer binder in polymer electrolyte fuel cells. SPP-QP functioned well in the proton-conducting thin layers to show high electrochemically active surface area (ECSA) for the Pt catalysts. When used as the cathode binder, however, specific adsorption of SPP-QP on the Pt catalyst lowered the oxygen reduction reaction (ORR) activity, resulting in lower fuel cell performance compared to that using Nafion binder. In contrast, SPP-QP supported the hydrogen oxidation reaction (HOR) in the anode, with a negligibly small overpotential, similar to that for Nafion. Furthermore, the fuel cell with SPP-QP as the anode binder (SPP-QP(a)-cell) exhibited improved durability in a gas exchange cycle test simulating start-up conditions (according to the protocol suggested by the Fuel Cell Commercialization Conference of Japan). After 1000 cycles, the remaining ECSA was 37% for the SPP-QP(a)-cell, compared to 19% for the Nafion(a)-cell. The better durability was further demonstrated in the I–V curves, where the cell voltage remaining at a current density of 0.8 A cm−2 was 80% of the pre-test value for the SPP-QP(a)-cell compared to 47% for the Nafion(a)-cell. The specific adsorption of SPP-QP on the Pt catalyst suppressed the unfavorable ORR in the anode and accordingly the so-called reverse current reaction under start-up conditions, mitigating the degradation of the cathode catalyst layer.
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Enhanced photocatalytic activity of brown H4Nb6O17/g-C3N4 composite for visible-light driven H2O2 production†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D1YA00038A
A novel form of brown H4Nb6O17 was synthesised by annealing niobate nanoscrolls at 300 °C. A composite heterojunction between this brown niobate and g-C3N4 was formed, and shown to have enhanced photocatalytic activity for the ORR and H2O2 production of 1.8 μmol after 3 hours. The formation of a heterojunction between the two components was shown to alter the chemical environment and suppress the PL signal, and a band diagram of the system is proposed based on our results.
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Direct and mild non-hydroxide activation of biomass to carbons with enhanced CO2 storage capacity†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D1YA00085C
Potassium oxalate (PO) was trialled as a non-corrosive and less toxic activating agent for the direct activation of biomass (sawdust, SD). The PO + SD mixtures were activated either in powder form or after compaction into pellets. The resulting activated carbons are highly microporous with surface area in the range of 550 to 2100 m2 g−1 and pore volume between 0.3 and 1.0 cm3 g−1. The porosity of the directly activated and compactivated carbons is similar to that of conventionally activated (via hydrothermal carbonisation) equivalents. In general, pelletized (i.e., compactivated) carbons achieved higher levels of porosity for any identical set (with respect to amount of PO and temperature) of preparation conditions. Unlike hydroxide activation, the amount of PO used, for PO/SD mass ratio between 2 and 4, does not have a significant effect on porosity. On the other hand, the activation temperature plays a critical role in determining the textural properties at any given PO/SD ratio. The porosity of the carbons is dominated by pores of size 6–8 Å, which are suitable for post-combustion (low pressure) CO2 storage. At 25 °C, the carbons capture up to 1.6 and 4.3 mmol g−1 of CO2 at 0.15 bar and 1 bar, respectively. Our findings show that the use of potassium oxalate as a mild activating agent via direct activation succeeds in addressing the need for non-corrosive and less toxic activators and also negates the need for hydrothermal treatment or pyrolysis of biomass prior to activation. The present carbons are attractive as sustainable energy materials especially for post-combustion CO2 capture and storage.
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Facile surface engineering of bio-waste derived amorphous carbon with SnO2 nanowires to enhance the efficacy of Li/Na storage†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D1YA00021G
Amorphous carbon is expected to be an excellent material for rechargeable battery anodes if the specific capacity can be enhanced by fabricating a composite with an appropriate material. To the contrary, SnO2 exhibits a very high specific capacity as a Li/Na-ion battery anode due to its conversion-alloying mechanism, but low cycling stability confines its practical applications. Hence, we demonstrate the strategy of synthesizing a SnO2 composite with non-activated carbon (NAC) derived from jute stick using facile wet chemical dispersion followed by annealing, which is a cost effective and scalable approach. The facile synthesis strategy proves to be beneficial for the uniform decoration of SnO2 nanowires on the top of the NAC, which helps to compensate the volume expansion during the electrochemical reaction. The C/SnO2 composite exhibits improved electrochemical performance compared to the NAC with a specific discharge/charge capacity of 1657/868 mA h g−1 at 25 mA g−1 specific current with high rate and stability as a Li-ion battery anode. Upon assembling the composite with C/LFP as a cathode, the full cell delivers the maximum energy density of 384 W h kg−1 with an average voltage of 2.3 V. It also demonstrates Na-ion storage behavior with a specific charge capacity of 217 mA h g−1 at 25 mA g−1 specific current. Hence, the facile, scalable synthesis route and excellent battery performance of the aforementioned composite may endorse this pathway for the development of low-cost rechargeable battery anodes.
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Type-II BiVO4/Ni3(hexahydroxytriphenylene)2 heterojunction photoanodes for effective photoelectrochemical reaction†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00008C
Semiconducting M3(hexahydroxytriphenylene)2 (M = Ni, Co, Cu; hexahydroxytriphenylene (HHTP)) was uniformly coated onto BiVO4 thin films via a facile solvothermal process, and the photoelectrochemical performance of the BiVO4/M3(HHTP)2 photoanodes was investigated. All three BiVO4/M3(HHTP)2 photoanodes exhibited higher photocurrent densities than pristine BiVO4. This can be attributed to the formation of type-II heterojunctions, as confirmed by ultraviolet photoelectron spectroscopy (UPS) and ultraviolet-visible spectroscopy. BiVO4/Ni3(HHTP)2 exhibited the highest photocurrent density of 4.66 mA cm−2 at 1.23 V vs. a reversible hydrogen electrode (RHE), an approximately 3.2-fold increase from that of pristine BiVO4. The results suggest that the type of metal ion in M3(HHTP)2 affects the electrical conductivity, which significantly influences the charge transport kinetics in the photoelectrochemical reactions of BiVO4. The mechanism underlying the enhanced photoelectrochemical reaction was also investigated.
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A localized high concentration electrolyte for 4 V-class potassium metal batteries†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00015F
Rechargeable potassium-metal batteries (PMBs) meet the need for high energy density because the potassium (K) metal anode has the highest specific capacity (687 mA h g−1) among anode materials, but electrolytes that are stable with both the highly reactive K metal anode and high-voltage cathodes remain a serious challenge. Here, we report a localized high concentration electrolyte consisting of potassium bis(fluoroslufonyl)imide (KFSI) in diethylene glycol dimethyl ether (G2) with 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane (TFETFE) (1 : 1.5 : 1.5) as a diluent for 4 V-class PMBs. This new electrolyte shows unprecedented cycling stability in K|Prussian blue (PB) batteries with a capacity retention of 83% over 2000 cycles (over 10 months) at a charge cut-off voltage of 4.3 V. Higher voltage tolerance of 4.4 V is also confirmed in the PMBs for 300 cycles. This study provides an avenue to design electrolytes for high-energy PMBs in the future.
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The role of specific and active surface areas in optimizing hard carbon irreversible capacity loss in sodium ion batteries†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00004K
Oxygen physi- and chemisorption were used to determine the hard carbon total specific and active surface areas, respectively, which have been correlated with irreversible capacity loss during the first charge/discharge cycle in Na-ion half-cells. Lowering the specific and active surface areas allow to reduce the irreversible capacity loss to 8%. Carbon basal planes and edge planes/defects contributions are discussed.
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Contents list
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90012B
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90011D
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90016E
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High colouring efficiency, optical density and inserted charge in sol–gel derived electrochromic titania nanostructures
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00016D
A pure TiO2 thin film (100–120 nm) was made from a green aqueous sol–gel precursor on FTO glass and calcined at 430 °C. It was a mix of amorphous, anatase, rutile and brookite TiO2 phases, and exhibited very good electrochromic properties over visible and NIR wavelengths with an applied bias of +0.1 V to −1.5 V. It was highly transparent showing excellent coloration with applied voltage, with transmittance modulation (ΔT) = 69.7% at 550 nm, 86% at 700 nm and an overall ΔT between 400–1650 nm of 60%, giving a very large change in optical density (ΔOD) of 1.4 at 550 nm and 2.4 at 700 nm. Cyclic voltammograms had typical peaks for TiO2 at −1.3 V for colouration and −0.9 V for bleaching, with a high separation of 0.37 V between peaks, and a charge density after charging for 25 min of Qc = 50 mC cm−2. After only 60 s and 120 s at −1.5 V, inserted charge values of 17.6 and 22 mC cm−2 were observed, leading to a high colouration efficiency (CE) of 55.9 cm2 C−1 at 550 nm. These ΔOD, ΔT, Qc and CE values are superior to any previously reported for crystalline sol–gel TiO2 films. They also possessed rapid switching times for bleaching and colouring of τb90% = 10 s and τc90% = 55 s, comparable to the best previously reported sol–gel anatase-based TiO2 films. This makes this nanomaterial an excellent candidate for smart windows and other electrochromic devices and applications.
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Assessing the effect of surface states of mesoporous NiO films on charge transport and unveiling an unexpected light response phenomenon in tandem dye-sensitized solar cells†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00035K
In this paper, the role of NiO surface states is assessed in a tandem dye-sensitized solar cell (t-DSSC) consisting of a 4-(Bis-{4-[5-(2,2-dicyano-vinyl)-thiophene-2-yl]-phenyl}-amino)-benzoic acid (P1) dye-sensitized NiO photocathode, a VG1-C8 dye-sensitized TiO2 photoanode and the I−/I3− redox couple. The NiO surface states are proved to participate in the reduction of the I−/I3− electrolyte in the t-DSSCs. By adjusting the thickness of the TiO2 film, the charge transport processes of the t-DSSCs are significantly affected by the photocurrent and the NiO surface states, resulting in various photovoltaic properties. This work also proves that the NiO surface states together with energy transfer between the desorbed P1 dye from the NiO photocathode and the VG1-C8 dye from the TiO2 photoanode are responsible for the light response from both dyes observed in the IPCE spectra of the t-DSSCs.
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